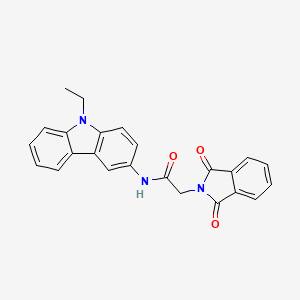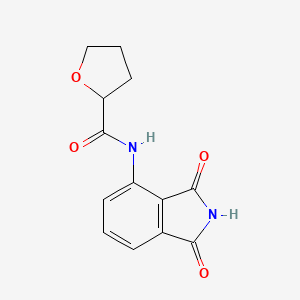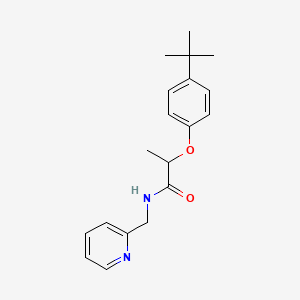![molecular formula C17H27ClN2O B4147309 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4147309.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride
Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride is a chemical compound with a complex structure that includes an indane moiety, an ethylpiperazine group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride typically involves the following steps:
Formation of the Indane Moiety: The indane moiety can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Ethylpiperazine Group: The ethylpiperazine group is introduced via a nucleophilic substitution reaction, where the indane derivative reacts with 1-(2-chloroethyl)-4-ethylpiperazine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form indanone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Saturated indane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular pathways and receptor interactions.
Industry: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indane moiety may contribute to its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
- 2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
- 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid
Uniqueness
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride is unique due to the presence of both the indane and ethylpiperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-18-8-10-19(11-9-18)12-13-20-17-7-6-15-4-3-5-16(15)14-17;/h6-7,14H,2-5,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCOVAZALGMFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4147227.png)
![N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B4147235.png)
![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4147237.png)
![3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4147240.png)
![2-ethyl-8-(7H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4147251.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4147265.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4147270.png)
![2-{[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4147284.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4147300.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenoxyethyl)indol-2-one](/img/structure/B4147315.png)
![1-Ethyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4147316.png)
